molecular formula C20H22N6O3 B2849616 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879457-61-1

1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2849616
CAS RN: 879457-61-1
M. Wt: 394.435
InChI Key: MZHUVPYGPVGMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which has been shown to play a key role in various neurological disorders.

Mechanism of Action

1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione selectively binds to mGluR5 and inhibits its activity. mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in various physiological processes such as synaptic plasticity, learning, and memory. By inhibiting mGluR5, 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have various biochemical and physiological effects. It reduces the release of glutamate and GABA in the hippocampus and prefrontal cortex, which are key brain regions involved in learning and memory. It also reduces the activation of the amygdala, a brain region involved in emotional processing. 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to modulate the activity of various ion channels and reduce the excitability of neurons. It also reduces the expression of various inflammatory and oxidative stress markers in the brain.

Advantages and Limitations for Lab Experiments

1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages for lab experiments. It is a selective and potent inhibitor of mGluR5, which allows for specific modulation of this receptor. It has been extensively studied in animal models and has shown promising results in various neurological disorders. However, 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life in the body, which requires frequent dosing.

Future Directions

There are several future directions for research on 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the potential use of 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in treating other neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Additionally, the role of mGluR5 in various physiological processes such as pain, sleep, and appetite regulation is an area of active research.

Synthesis Methods

1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized by a multistep process involving the reaction of 2-amino-6-chloropurine with various reagents. The final step involves the reaction of 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2-morpholinoethylamine. The purity of the final product can be confirmed by various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Fragile X syndrome, a genetic disorder associated with intellectual disability and autism spectrum disorder. 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to reduce alcohol consumption in rats and mice, suggesting its potential use in treating alcohol addiction.

properties

IUPAC Name

4-methyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-23-17-16(18(27)22-20(23)28)26-13-15(14-5-3-2-4-6-14)25(19(26)21-17)8-7-24-9-11-29-12-10-24/h2-6,13H,7-12H2,1H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHUVPYGPVGMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.